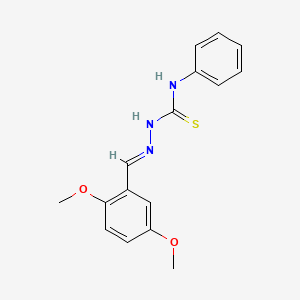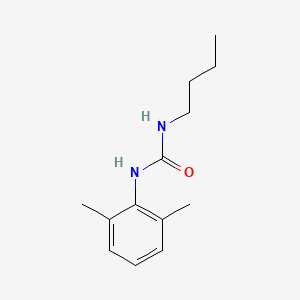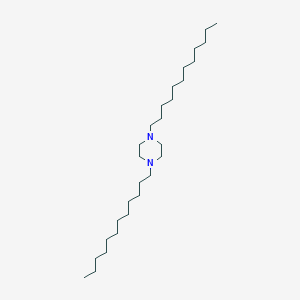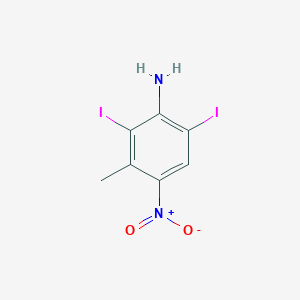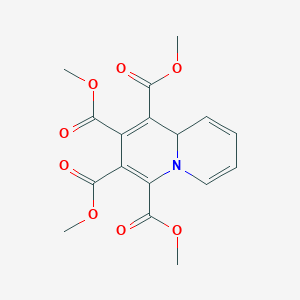![molecular formula C21H14BrN B11952615 N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-bromoaniline typically involves a condensation reaction between 9-anthraldehyde and 4-bromoaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: N-[(E)-9-anthrylmethyl]-4-bromoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-[(E)-9-anthrylmethylidene]-4-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-bromoaniline is primarily based on its ability to interact with various molecular targets through its anthracene and aniline moieties. The anthracene group can participate in π-π stacking interactions, while the brominated aniline can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
N-[(E)-9-anthrylmethylidene]-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-iodoaniline: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms. This property can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C21H14BrN |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
1-anthracen-9-yl-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChI 键 |
CDTZFJKBRMQGOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



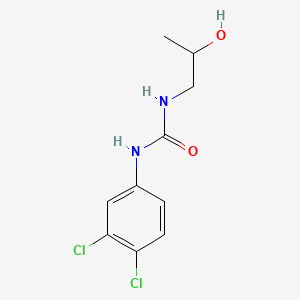

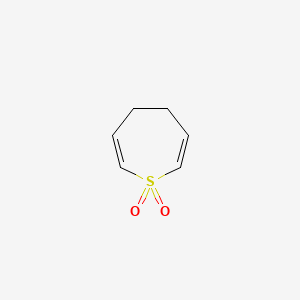
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
